Clofedanol

Übersicht

Beschreibung

It possesses local anesthetic, antispasmodic, and antihistamine properties, and may exhibit anticholinergic effects at high doses . Clofedanol is available under various brand names and is marketed in several countries.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Clofedanol erfolgt in einem mehrstufigen Syntheseprozess. Eine gängige Methode umfasst die folgenden Schritte :

Mannich-Reaktion: In Gegenwart eines sauren Katalysators reagieren o-Chloracetophenon, Paraformaldehyd und Dimethylaminhydrochlorid in einem organischen Lösungsmittel zu 1-o-Chlorphenyl-3-dimethylamino-1-acetonhydrochlorid.

Neutralisationsreaktion: Das resultierende Hydrochlorid wird mit einer Alkali-Lösung neutralisiert, um 1-o-Chlorphenyl-3-dimethylamino-1-aceton zu bilden.

Additionsreaktion: Dieser Zwischenprodukt unterliegt einer Additionsreaktion mit Phenyllithium in einem organischen Lösungsmittel, um this compound zu ergeben.

Hydrochloridbildung: Schließlich wird this compound mit Salzsäure umgesetzt, um Clofedanolhydrochlorid zu erzeugen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Das Verfahren ist so konzipiert, dass es einfach, bequem und leicht zu kontrollieren ist, wodurch eine hohe Sicherheitsleistung und Effizienz gewährleistet wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Clofedanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlorgruppe, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugt.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:

Clofedanol suppresses the cough reflex by acting directly on the cough center located in the medulla oblongata of the brain. It exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at higher doses . The exact mechanism remains partially understood, but its central nervous system activity is well-documented.

Chemical Properties:

- Molecular Formula: C17H20ClNO·ClH

- Molecular Weight: 326.261 g/mol

- Stereochemistry: Racemic mixture

- Optical Activity: (±)

Clinical Applications

This compound is primarily indicated for:

- Symptomatic Relief of Cough: It is effective in treating nonproductive coughs due to colds or inhaled irritants. The recommended dosage for adults is typically 20 mg taken three times daily .

Case Studies and Clinical Trials

-

Efficacy in Pediatric Pertussis:

A controlled double-blind study evaluated the efficacy of this compound in combination with sobrerol for treating pediatric patients with pertussis. Results indicated significant improvement in cough symptoms compared to placebo, with no serious adverse events reported . -

Comparison with Other Antitussives:

In a comparative randomized double-blind clinical trial, this compound was assessed against isoaminile citrate as antitussive agents. This compound demonstrated comparable efficacy in reducing cough frequency and severity . -

Use in Chronic Respiratory Conditions:

Research has shown that this compound may be beneficial in patients suffering from chronic obstructive pulmonary disease (COPD) or chronic bronchitis, particularly in reducing acute exacerbations when used alongside other mucoactive agents .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Allergic reactions (e.g., rash)

- Drowsiness or sedation

- Anticholinergic effects at higher doses (e.g., dry mouth, urinary retention) .

Comparative Efficacy Table

| Study/Trial | Population | Intervention | Outcome | Notes |

|---|---|---|---|---|

| Pediatric Pertussis Study | Children aged 10 months - 12 years | This compound + Sobrerol vs Placebo | Significant symptom improvement | No serious adverse events reported |

| Antitussive Comparison Study | Adults with cough | This compound vs Isoaminile Citrate | Comparable efficacy | Randomized double-blind design |

| COPD Exacerbation Study | Adults with COPD | This compound + Mucoactive agents | Reduction in acute exacerbations | Observational study |

Wirkmechanismus

Clofedanol exerts its effects by suppressing the cough reflex through a direct action on the cough center in the medulla of the brain . It also has local anesthetic properties, which help to numb the throat and reduce irritation. Additionally, this compound’s antihistamine properties contribute to its effectiveness in relieving cough and associated symptoms .

Vergleich Mit ähnlichen Verbindungen

Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action.

Codeine: An opioid cough suppressant with analgesic properties.

Diphenhydramine: An antihistamine with antitussive effects.

Comparison: Clofedanol is unique in its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants . Unlike dextromethorphan, this compound binds poorly to the sigma-1 receptor, which may result in fewer central nervous system side effects .

Biologische Aktivität

Clofedanol is a compound primarily recognized for its pharmacological properties, particularly as an antitussive agent. Its biological activity encompasses various mechanisms, including effects on neurotransmitter systems, antimicrobial properties, and potential anti-inflammatory actions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Pharmacological Profile

Mechanism of Action

This compound acts primarily as a central nervous system depressant, functioning by inhibiting cough reflexes via its action on the medullary cough center. It is believed to modulate neurotransmitter release, particularly affecting the cholinergic system by inhibiting acetylcholinesterase (AChE) activity, which leads to increased levels of acetylcholine in synapses. This modulation can result in various physiological effects, including sedation and reduced cough reflex .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, revealing significant activity against various pathogens:

| Pathogen | Effect | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibitory | |

| Fungi (e.g., Candida) | Moderate inhibition | |

| Viruses (e.g., Influenza) | Limited efficacy |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This indicates potential for use in treating bacterial infections .

- Antifungal Activity : this compound showed moderate antifungal activity against Candida species in vitro, with an MIC of 100 µg/mL. Further research is needed to explore its efficacy in clinical settings .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in several studies:

- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

- Potential Use in Respiratory Conditions : Given its cough suppressant effects and anti-inflammatory properties, this compound may be beneficial in managing respiratory diseases characterized by inflammation and excessive coughing.

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects:

- AChE Inhibition : By inhibiting AChE, this compound increases acetylcholine levels, which may enhance cognitive function and provide neuroprotection against neurodegenerative conditions .

- Oxidative Stress Reduction : In vitro studies suggest that this compound can reduce oxidative stress in neuronal cells, potentially offering protective benefits against conditions like Alzheimer's disease .

Eigenschaften

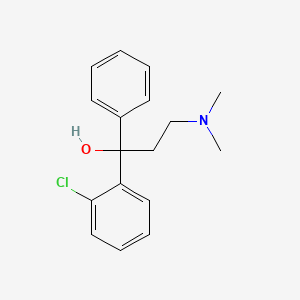

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-13-7 (hydrochloride) | |

| Record name | Clofedanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022789 | |

| Record name | Chlophedianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.21e-02 g/L | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. | |

| Record name | Clofedanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

791-35-5 | |

| Record name | Chlophedianol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofedanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofedanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofedanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlophedianol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofedano | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOPHEDIANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlophedianol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.